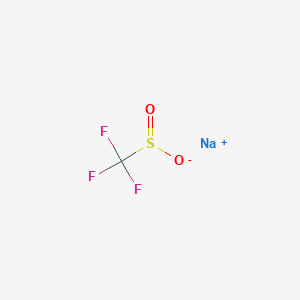

sodium;trifluoromethanesulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium trifluoromethanesulfinate is the sodium salt of trifluoromethanesulfinic acid. It is a white crystalline solid that is highly soluble in water. This compound is widely used in organic synthesis, particularly for introducing trifluoromethyl groups into various substrates. The trifluoromethyl group is known for its ability to enhance the chemical and metabolic stability of compounds, making sodium trifluoromethanesulfinate a valuable reagent in the field of organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium trifluoromethanesulfinate can be synthesized through several methods. One common method involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, sodium bicarbonate, and water in acetonitrile. The reaction is carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate. The sulfonate is acidified to produce trifluoromethanesulfinic acid, which is then neutralized with sodium hydroxide to yield sodium trifluoromethanesulfinate .

Industrial Production Methods

In industrial settings, sodium trifluoromethanesulfinate is typically produced using a metal pressure-proof reactor. An aqueous solution of sodium sulfite is prepared and charged into the reactor. The reactor is then heated and pressurized to facilitate the reaction, resulting in the formation of sodium trifluoromethanesulfinate .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium trifluoromethanesulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonate.

Reduction: It can be reduced to form trifluoromethyl compounds.

Substitution: It can participate in nucleophilic substitution reactions to introduce trifluoromethyl groups into aromatic compounds.

Common Reagents and Conditions

Common reagents used in reactions with sodium trifluoromethanesulfinate include t-butyl hydroperoxide, which acts as an oxidant, and dimethyl sulfoxide, which serves as a solvent and oxidant. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products

The major products formed from reactions involving sodium trifluoromethanesulfinate include trifluoromethylated aromatic compounds, β-trifluoromethyl alcohols, and trifluoromethylthiolated compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which sodium trifluoromethanesulfinate exerts its effects involves a free radical process. When used as a reagent, it generates trifluoromethyl radicals that can react with electron-rich aromatic compounds to introduce trifluoromethyl groups. This reaction is facilitated by the presence of an oxidant, such as t-butyl hydroperoxide .

Vergleich Mit ähnlichen Verbindungen

Sodium trifluoromethanesulfinate is similar to other sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate. it is unique in its ability to introduce trifluoromethyl groups, which are highly valued for their ability to enhance the stability and bioavailability of compounds. Other similar compounds include:

Sodium methanesulfinate: Used for introducing methyl groups.

Sodium benzenesulfinate: Used for introducing phenyl groups.

Sodium thiophene-2-sulfinate: Used for introducing thiophene groups.

Sodium trifluoromethanesulfinate stands out due to its trifluoromethyl group, which imparts unique properties to the compounds it modifies .

Eigenschaften

IUPAC Name |

sodium;trifluoromethanesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUKAXLXGRUCD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine](/img/structure/B7725974.png)

![methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B7725988.png)

![5,5-dimethyl-2-[(piperidin-4-ylmethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7726007.png)

![5,5-dimethyl-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7726012.png)

![[2-(diethylamino)-2-oxoethyl]azanium;chloride](/img/structure/B7726043.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7726052.png)

![[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride](/img/structure/B7726057.png)